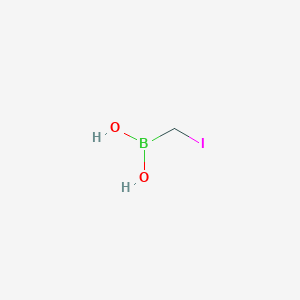

(Iodomethyl)boronic acid

Overview

Description

(Iodomethyl)boronic acid, also known as iodomethylboronic acid or IMB, is a boron-based reagent that has gained increasing attention in chemical synthesis and biological research in recent years. It is a versatile compound that can react with various functional groups and form stable covalent bonds, making it a valuable tool for the development of new drugs, materials, and biomolecules.

Scientific Research Applications

Fluorescent Chemosensors : Boronic acids, due to their interaction with cis-1,2-diols, have been utilized as fluorescent sensors for probing carbohydrates and bioactive substances. This has significant implications in disease diagnosis and treatment (Huang et al., 2012).

Biomedical Applications : Boronic acid-containing polymers have found applications in treating various diseases like HIV, obesity, diabetes, and cancer. They offer unique reactivity and solubility properties, making them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications : Boronic acids are used in both homogeneous assays and heterogeneous detection due to their interactions with diols and Lewis bases. Their use extends to biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Pharmaceutical Agents : Boronic acid compounds, owing to their structural features, have been developed as enzyme inhibitors and agents for cancer therapy. They also serve as antibody mimics recognizing biologically important saccharides (Yang et al., 2003).

Catalysis : Boronic acids are versatile molecules used in organic reactions and molecular recognition. Their inherent catalytic property has been explored for reactions like the aza-Michael addition, contributing to the development of densely functionalized molecules (Hashimoto et al., 2015).

Sensing and Separation Tools : They are used to monitor, identify, and isolate analytes in physiological, environmental, and industrial scenarios. This includes applications in boron affinity chromatography (Nishiyabu et al., 2011).

Biomaterials : Utilized extensively in biomaterials, particularly for binding biologically relevant diols, including saccharides and peptidoglycans, for the preparation of responsive hydrogels (Brooks et al., 2018).

Nucleic Acid Chemistry : The interaction of boronated compounds with nucleic acids has led to discoveries in material and medical sciences. Boronic acids have been used for medicinal, biotechnological, or analytical applications in conjunction with nucleic acids (Martin et al., 2013).

Electrochemical Sensing : Boronic acids have been developed as chemical sensors and tools in health diagnostics due to their ability to bind with diols and interact with Lewis bases (Li et al., 2015).

Drug Design : They have been incorporated into drug design for the creation of enzyme inhibitors, proteasome inhibitors, and tubulin polymerization inhibitors. Their unique properties make them valuable for pharmaceutical innovations (Ban & Nakamura, 2015).

properties

IUPAC Name |

iodomethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4BIO2/c3-1-2(4)5/h4-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHUADGVVQZUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CI)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295365 | |

| Record name | (iodomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Iodomethyl)boronic acid | |

CAS RN |

16876-23-6 | |

| Record name | NSC101517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (iodomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

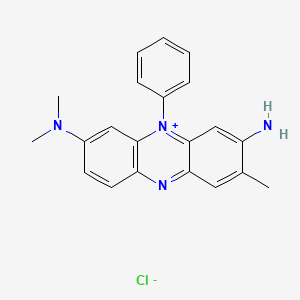

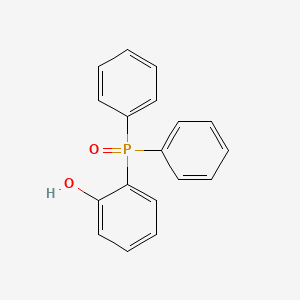

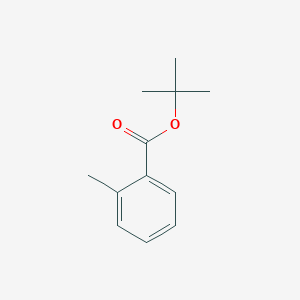

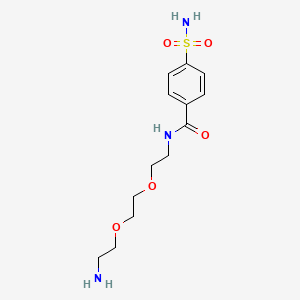

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)

![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)

![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)

![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)

![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)